4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bipyrimidinone core structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, including the formation of the bipyrimidinone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bipyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol derivatives, pyrrolidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bipyrimidinone core.
Scientific Research Applications
4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It may serve as a lead compound for developing new pharmacological agents targeting specific biological pathways.
Materials Science: The bipyrimidinone core provides stability, making it suitable for use in materials science applications.
Mechanism of Action
The mechanism of action of 4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one is unique due to its specific combination of functional groups and the stability provided by the bipyrimidinone core. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C25H24N6O2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-phenoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H24N6O2/c1-17-21(16-26-25(27-17)31-13-5-6-14-31)22-15-23(32)30-24(29-22)28-18-9-11-20(12-10-18)33-19-7-3-2-4-8-19/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H2,28,29,30,32) |
InChI Key |
UXVVYQCVXWKLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5 |
Origin of Product |
United States |
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